Cas no 1642899-83-9 (Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate)
![Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate structure](https://www.kuujia.com/scimg/cas/1642899-83-9x500.png)
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
- W14060
- A910850
- t-Butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
- 7-Boc-2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane
- 1642899-83-9
- MFCD27997309
- BS-31190
- SCHEMBL8152684
- XH0892
- CS-0058367
- F2147-2615
- tert-butyl2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
- DB-419283
- AKOS024236210
- Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
-
- MDL: MFCD27997309
- Inchi: 1S/C11H18N2O4/c1-10(2,3)17-9(15)13-5-4-11(7-13)6-12-8(14)16-11/h4-7H2,1-3H3,(H,12,14)
- InChI Key: UXGQZIUZIIDYGW-UHFFFAOYSA-N
- SMILES: O1C(NCC21CN(C(=O)OC(C)(C)C)CC2)=O
Computed Properties
- Exact Mass: 242.12665706g/mol
- Monoisotopic Mass: 242.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.9
- XLogP3: 0.6
Experimental Properties
- Boiling Point: 438.9°C at 760 mmHg
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D772237-10g |
Tert-Butyl 2-Oxo-1-Oxa-3,7-Diazaspiro[4.4]Nonane-7-Carboxylate |
1642899-83-9 | 95% | 10g |
$3170 | 2023-09-02 | |
Life Chemicals | F2147-2615-0.5g |
tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate |
1642899-83-9 | 95%+ | 0.5g |
$315.0 | 2023-09-06 | |
Life Chemicals | F2147-2615-0.25g |
tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate |
1642899-83-9 | 95%+ | 0.25g |
$299.0 | 2023-09-06 | |
Life Chemicals | F2147-2615-1g |
tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate |
1642899-83-9 | 95%+ | 1g |
$332.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129007-1g |
tert-Butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate |
1642899-83-9 | 98% | 1g |
¥3416 | 2023-04-15 | |
Chemenu | CM210907-1g |
tert-Butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate |
1642899-83-9 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM210907-1g |
tert-Butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate |
1642899-83-9 | 95% | 1g |
$491 | 2021-08-04 | |
TRC | T309856-1g |
Tert-Butyl 2-Oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate |
1642899-83-9 | 1g |
$ 550.00 | 2022-06-02 | ||
Aaron | AR00HZS6-2g |
Tert-Butyl 2-Oxo-1-Oxa-3,7-Diazaspiro[4.4]Nonane-7-Carboxylate |
1642899-83-9 | 95% | 2g |
$889.00 | 2023-12-15 | |
A2B Chem LLC | AI38426-5g |
tert-Butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate |
1642899-83-9 | 97% | 5g |
$1316.00 | 2024-04-20 |
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate Related Literature
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
Introduction to Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate (CAS No. 1642899-83-9)
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate, identified by its CAS number 1642899-83-9, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic compound features a unique arrangement of oxygen and nitrogen atoms, making it a promising candidate for the development of novel therapeutic agents. The presence of a tert-butyl group enhances the lipophilicity of the molecule, which is a critical factor in drug design for improving bioavailability and membrane permeability.
The spirocyclic framework of Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate introduces rigidity to the molecular structure, which can be advantageous in binding to biological targets with high specificity. This characteristic has made it a subject of interest in the design of enzyme inhibitors and receptor modulators. Recent studies have highlighted its potential in modulating biological pathways associated with inflammation and neurodegeneration, areas where precise molecular interactions are crucial for therapeutic intervention.
One of the most compelling aspects of this compound is its ability to engage with multiple biological targets due to its diverse functional groups. The 2-oxo and 1-oxa moieties contribute to its reactivity and versatility, enabling it to participate in various chemical transformations that are essential for drug development. Furthermore, the spiro[4.4]nonane core provides a stable scaffold that can be modified further to optimize pharmacokinetic properties.
In the context of contemporary pharmaceutical research, Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate has been investigated for its potential role in addressing chronic diseases characterized by dysregulated cellular signaling. For instance, preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain kinases implicated in cancer progression. The tert-butyl group, in particular, has been shown to enhance binding affinity by stabilizing the transition state of enzyme-substrate interactions.
The carboxylate functionality at the 7-position of the spirocycle serves as a critical site for further derivatization, allowing chemists to tailor the molecule's properties for specific therapeutic applications. This flexibility has led to its exploration as a precursor for more complex analogs designed to improve solubility, metabolic stability, and target specificity. The growing body of literature on spirocyclic compounds underscores their significance in modern drug discovery, with Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate being a notable example.
Advances in computational chemistry have further accelerated the study of this compound by enabling virtual screening and molecular dynamics simulations. These techniques have been instrumental in predicting binding affinities and identifying optimal conformations for drug-like activity. The integration of experimental data with computational models has provided a more comprehensive understanding of how structural modifications influence biological activity.
From a synthetic chemistry perspective, Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate exemplifies the sophistication achieved in constructing complex heterocyclic systems. The synthesis involves multi-step reactions that showcase the interplay between organic transformations and stereochemical control. Such methodologies are essential for producing high-purity compounds suitable for preclinical testing.
The potential applications of this compound extend beyond oncology; it has also been explored as a lead molecule for developing treatments against neurological disorders such as Alzheimer's disease and Parkinson's disease. The spirocyclic core is believed to mimic natural biomolecules involved in neuronal signaling, offering a rational basis for therapeutic intervention.
In conclusion, Tert-butyl 2-oxo-1-oza-spiro[4.4]nonane carboxylate (CAS No. 1642899) represents a significant advancement in medicinal chemistry due to its unique structural features and multifaceted biological potential. Its investigation continues to inspire new research directions and underscores the importance of innovative molecular design in addressing unmet medical needs.
1642899-83-9 (Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate) Related Products
- 26559-67-1(3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one)
- 1878684-03-7(1-[(2-methoxyethoxy)methyl]-5-methyl-1H-pyrazol-3-amine)
- 1701646-57-2(2-bromo-1-(4-bromothiophen-2-yl)ethan-1-ol)
- 55611-62-6(2-(cycloheptylamino)ethan-1-ol)
- 2097073-16-8(2-Fluoro-L-tyrosine hydrochloride)
- 1782542-00-0(2-(4-bromo-2-methylphenyl)butanoic acid)
- 33911-40-9(1,8-Naphthyridine-3-carboxamide, 2-amino-5,7-dimethyl-)
- 1805023-47-5(2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid)
- 2228661-67-2(2-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-amine)
- 1110904-56-7(2-chloro-N-methyl-N-({4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}methyl)pyridine-3-carboxamide)
